molecular formula C21H29NO3 B1389462 N-[4-(Sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline CAS No. 1040687-32-8

N-[4-(Sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline

Cat. No.: B1389462
CAS No.: 1040687-32-8
M. Wt: 343.5 g/mol
InChI Key: GNNFVVWQMFYUFR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[4-(Sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline involves several steps. The synthetic route typically includes the reaction of 4-(sec-butoxy)benzyl chloride with 4-(2-ethoxyethoxy)aniline under specific conditions . The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .

Mechanism of Action

The mechanism of action of N-[4-(Sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Biological Activity

N-[4-(Sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C21H29NO3\text{C}_{21}\text{H}_{29}\text{N}\text{O}_{3}

It features a sec-butoxy group and a 2-ethoxyethoxy group attached to a benzylamine framework, which contributes to its unique chemical properties.

This compound interacts with specific molecular targets, including enzymes and receptors, modulating various biological pathways. The exact molecular interactions are still under investigation, but preliminary studies suggest that these interactions could lead to significant physiological effects, such as:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding : Potential binding to receptors that regulate cellular functions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Similar compounds have shown promising results in inhibiting cancer cell proliferation. For instance:

  • Case Study 1 : A derivative of this compound demonstrated significant growth inhibition against leukemia and breast cancer cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that related compounds exhibit notable antibacterial and antifungal activities against various pathogens:

PathogenActivity Level (GI %)
Escherichia coli>95%
Acinetobacter baumannii>73%
Candida albicans>93%

These findings suggest that this compound could be effective in treating infections caused by resistant strains .

Synthesis and Evaluation

The synthesis of this compound involves several methods, each affecting the yield and purity of the final product. Research has shown that derivatives can be synthesized through acylation and esterification processes, potentially enhancing their biological activity.

Comparative Studies

Comparative analyses with established drugs have revealed that derivatives of this compound exhibit superior potency against certain cancer types when compared to traditional therapies like sunitinib. This positions the compound as a candidate for further drug development efforts .

Properties

IUPAC Name

N-[(4-butan-2-yloxyphenyl)methyl]-4-(2-ethoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c1-4-17(3)25-21-10-6-18(7-11-21)16-22-19-8-12-20(13-9-19)24-15-14-23-5-2/h6-13,17,22H,4-5,14-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNFVVWQMFYUFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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